molecular formula C17H16N4O2S B2375499 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1284269-94-8

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2375499
CAS No.: 1284269-94-8
M. Wt: 340.4
InChI Key: LSEBPFLWLPNZKS-WOJGMQOQSA-N
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Description

N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a 4-hydroxyphenyl ethylidene group and a 5-methylthiophen-2-yl substituent. Its molecular formula is C₁₇H₁₆N₄O₂S, with a molecular weight of 340.40 g/mol and a monoisotopic mass of 340.0994 g/mol . The compound’s structure includes an (E)-configured imine bond, confirmed via single-crystal X-ray diffraction in related analogs .

Properties

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-3-8-16(24-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(22)7-5-12/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEBPFLWLPNZKS-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302917-79-9
Record name N'-(1-(4-HO-PHENYL)ETHYLIDENE)-3-(5-ME-2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Biological Activity

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. The compound features a pyrazole ring, a hydrazide moiety, and aromatic substituents that contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds often display significant antimicrobial properties. For instance, some synthesized pyrazole carboxamides have demonstrated notable antifungal activity .
  • Anticancer Properties : Pyrazole derivatives are known for their anticancer effects. This compound has been evaluated for its potential to inhibit cancer cell proliferation .
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antidiabetic Activity : Some studies suggest that pyrazole derivatives can enhance insulin sensitivity and exhibit hypoglycemic effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Binding : Interaction studies indicate that this compound can bind to specific receptors or enzymes, influencing various biological processes .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-pyrazine-2-carbohydrazidePyrazine ring instead of pyrazoleAntitumorDifferent heterocyclic core
1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonylLacks hydrazone linkageAntimicrobialNo hydroxyl group
3-(Pyridazin-4-yl)-5,6-dihydro-4H-oxadiazineContains oxadiazine instead of pyrazoleAntifungalDifferent ring structure

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activity of this compound:

  • Synthesis and Antimicrobial Evaluation : A recent study synthesized various pyrazole derivatives and tested them against bacterial strains, highlighting the significant antimicrobial activity exhibited by this compound .
  • Anticancer Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Research : The anti-inflammatory effects were assessed in models of inflammation, demonstrating the compound's ability to reduce inflammatory markers significantly .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazole compounds, including derivatives similar to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide, notable antifungal activity was observed against several phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani .

Anticancer Properties

Pyrazole derivatives have also been studied for their anticancer potential. A series of synthesized pyrazoles demonstrated cytotoxic effects on various cancer cell lines, suggesting that compounds like this compound could serve as lead compounds in cancer therapy .

Fungicides

Given the antimicrobial properties of pyrazole derivatives, this compound may serve as a potential fungicide in agricultural settings. The ability to inhibit fungal pathogens can help in protecting crops from diseases, thereby enhancing yield and quality .

Plant Growth Regulators

Research into related pyrazole compounds has shown promise as plant growth regulators. These compounds can influence growth patterns and stress responses in plants, making them valuable in sustainable agriculture practices .

Photoluminescent Properties

Some pyrazole derivatives exhibit photoluminescent properties, which can be harnessed in material science for developing sensors or optoelectronic devices. While specific studies on this compound are scarce, the general trend in pyrazoles suggests potential applications in this field .

Crystal Engineering

The crystal structure of related pyrazoles has been characterized using X-ray diffraction techniques, revealing insights into their packing and stability . This knowledge is crucial for designing materials with specific properties for applications ranging from pharmaceuticals to nanotechnology.

Case Study 1: Antifungal Activity Evaluation

In a controlled study, a series of pyrazole derivatives were tested against common agricultural fungal pathogens. The results indicated that compounds structurally similar to this compound exhibited significant antifungal activity compared to standard fungicides.

Case Study 2: Anticancer Screening

A recent investigation into the anticancer properties of pyrazole derivatives involved screening against various cancer cell lines. The results showed that certain derivatives had IC50 values comparable to established chemotherapeutics, indicating their potential as new therapeutic agents.

Comparison with Similar Compounds

Structural analogs of the target compound differ primarily in substituents on the phenyl ring (e.g., chloro, methoxy, dimethylamino) and heterocyclic moieties (e.g., benzofuran, triazole). These modifications influence physicochemical properties, bioactivity, and binding interactions.

Structural and Physicochemical Comparisons
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Hydroxyphenyl C₁₇H₁₆N₄O₂S 340.40 Polar hydroxyl group enhances hydrogen bonding; moderate lipophilicity
N′-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl C₁₇H₁₅ClN₄O₂S 358.85 Chlorine increases electronegativity and lipophilicity; potential enhanced membrane permeability
N′-[(1E)-1-(4-Methoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 4-Methoxyphenyl C₁₈H₁₈N₄O₂S 354.43 Methoxy group improves solubility; electron-donating effects may stabilize charge distribution
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-(Dimethylamino)phenyl C₂₀H₂₁N₅O 355.42 Strong electron-donating dimethylamino group; likely enhanced binding to charged targets

Key Observations :

  • Hydroxyl substituent (target compound) increases polarity and hydrogen-bonding capacity compared to chloro or methoxy groups .
  • Methoxy and dimethylamino groups improve solubility and electronic effects, which may influence receptor binding .
Computational and Structural Studies
  • DFT Calculations :
    • (E)-N′-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibited a HOMO-LUMO gap of 4.1 eV , indicating moderate reactivity, with electron density localized on the pyrazole and methoxyphenyl groups .
    • The target compound’s hydroxyl group is predicted to form strong hydrogen bonds (e.g., with Thr766 in EGFR kinase) in molecular docking simulations .
  • Crystallography :
    • Single-crystal studies of analogs (e.g., N′-(1-(4-chlorophenyl)ethylidene) derivatives ) reveal planar pyrazole-thiophene systems and intramolecular N–H···O hydrogen bonds stabilizing the (E)-configuration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodology :

  • Step 1 : Synthesize the pyrazole core via cyclization of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions.
  • Step 2 : Introduce the 5-methylthiophen-2-yl group using Suzuki-Miyaura coupling or nucleophilic substitution with a thiophene halide.
  • Step 3 : Form the hydrazone linkage by condensing the pyrazole-carbohydrazide intermediate with 4-hydroxyacetophenone under reflux in ethanol with catalytic acetic acid .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use polar aprotic solvents (e.g., DMF) for better solubility of aromatic intermediates .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Analytical Techniques :

TechniqueParametersPurpose
1H/13C NMR δ 7.2–8.5 ppm (aromatic protons), δ 2.5–3.0 ppm (thiophene-CH3)Confirm regiochemistry and substituent positions
IR Spectroscopy Peaks at 1650–1680 cm⁻¹ (C=O stretch), 3200–3400 cm⁻¹ (N-H stretch)Validate hydrazide and hydrazone functional groups
Mass Spectrometry High-resolution MS (HRMS) to match molecular ion [M+H]+Verify molecular formula and purity
  • Purity Check : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or tyrosinase inhibition .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Protocol :

  • Target Selection : Use PDB databases (e.g., 4COX for COX-2) for docking studies.
  • Software : AutoDock Vina or Schrödinger Suite with optimized force fields.
  • Parameters : Grid box centered on the active site, Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare binding affinity (ΔG) and pose reproducibility with known inhibitors (e.g., celecoxib) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from:

  • Assay Variability : Standardize inoculum size (CFU/mL) and incubation time.
  • Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dissolution .
  • Structural Confounders : Verify purity via elemental analysis and exclude degradation products .

Q. How does substituent variation (e.g., thiophene vs. phenyl groups) affect bioactivity?

  • SAR Study Design :

SubstituentBiological Activity Trend
5-Methylthiophen-2-yl Enhanced lipophilicity → improved membrane permeability
4-Hydroxyphenyl Hydrogen-bond donors → COX-2 selectivity
  • Method : Synthesize analogs with halogenated or methoxy substituents and compare IC50 values .

Q. What are the stability profiles of this compound under varying pH and temperature?

  • Stability Testing :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) to identify decomposition temperatures.
  • Light Sensitivity : Conduct ICH Q1B photostability testing .

Methodological Notes

  • Avoid Commercial Sources : Prioritize in-house synthesis or academic suppliers (e.g., Sigma-Aldrich) over non-peer-reviewed vendors.
  • Data Reproducibility : Report reaction yields, purity thresholds, and biological replicates (n ≥ 3).

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